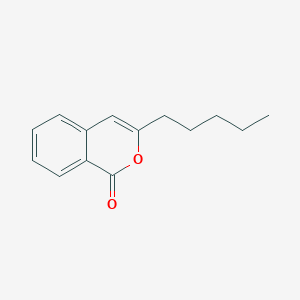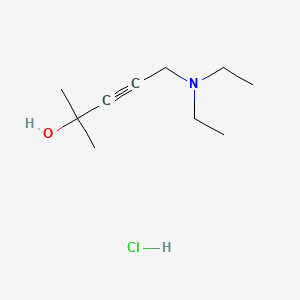
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a methyl group, and a pentynol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a reflux setup with ethanol as the solvent . The reaction mixture is then filtered, and the product is crystallized using acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
相似化合物的比较
Similar Compounds
Similar compounds include other diethylamino-substituted molecules and pentynol derivatives. Examples include:
- Diethylamine
- 2-Methylpent-3-yn-2-ol
- N,N-Diethylaminoethanol
Uniqueness
5-(Diethylamino)-2-methylpent-3-yn-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
100156-27-2 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC 名称 |
5-(diethylamino)-2-methylpent-3-yn-2-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-5-11(6-2)9-7-8-10(3,4)12;/h12H,5-6,9H2,1-4H3;1H |
InChI 键 |
XAEMKHFUDBIMHL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC#CC(C)(C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
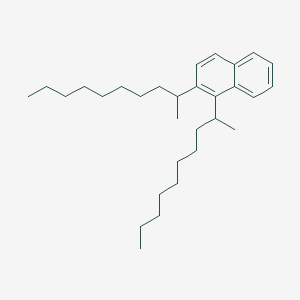
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
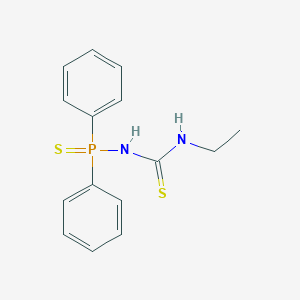

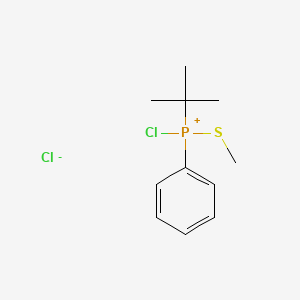
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
